3-Hydroxy-3-methyl-2-butanone

Overview

Description

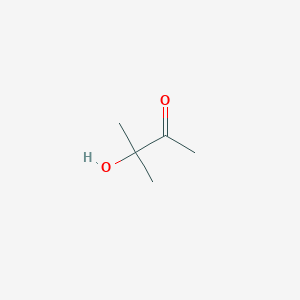

3-Hydroxy-3-methyl-2-butanone, also known as dimethylacetylcarbinol, is an organic compound with the molecular formula C5H10O2. It is a colorless to pale yellow liquid with a characteristic odor. This compound is an alpha-hydroxy ketone and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Hydroxy-3-methyl-2-butanone involves the reaction of 2-methyl-3-butyn-2-ol with sulfuric acid and mercury oxide. The reaction is carried out at a temperature range of 65-75°C. The product is then extracted using ether and purified .

Another method involves the hydrogenation of methyl ethyl ketone in the presence of a catalyst such as palladium on carbon. This reaction is typically carried out under high pressure and temperature conditions .

Industrial Production Methods

In industrial settings, this compound can be produced through the catalytic hydrogenation of acetone in the presence of a suitable catalyst. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-methyl-2-butanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-methyl-2-butanone.

Reduction: It can be reduced to form 3-hydroxy-3-methylbutanol.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common nucleophiles include halides and amines

Major Products

Oxidation: 3-Methyl-2-butanone

Reduction: 3-Hydroxy-3-methylbutanol

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Metabolic Studies

3-Hydroxy-3-methyl-2-butanone is a significant metabolite in the metabolism of methyl ethyl ketone (MEK). Research indicates that it can be detected in human urine following exposure to MEK, suggesting its role in metabolic pathways and potential implications for toxicological studies . Understanding its metabolism helps in assessing the health risks associated with MEK exposure.

Antimutagenic Research

In studies investigating the effects of tobacco-specific nitrosamines, this compound has been noted for its potential antimutagenic properties. It showed effectiveness in inhibiting the mutagenicity of compounds like 4-(N-nitrosomethylamino)-1-(3-pyridyl)-1-butanone (NNK) in laboratory settings. This suggests that it may have protective effects against certain carcinogens .

Cell Biology Applications

The compound is utilized in cell biology for various applications, including cell culture and biochemical assays. Its role as a metabolic intermediate makes it valuable in studying cellular processes and metabolic pathways .

Flavoring Agent

Due to its pleasant odor, this compound is used as a flavoring agent in food products. Its sweet and creamy notes make it suitable for enhancing flavors in various culinary applications.

Fragrance Industry

The compound finds application in the fragrance industry, where it is used to impart specific scents to perfumes and personal care products. Its stability and compatibility with other fragrance components make it a desirable ingredient.

Case Study 1: Toxicological Assessment of MEK

A study assessed the toxicological impact of methyl ethyl ketone and its metabolites, including this compound. The findings highlighted the importance of understanding the metabolic pathways to evaluate health risks associated with industrial exposure to MEK .

Case Study 2: Antimutagenic Effects of Betel Leaf Extract

Research demonstrated that extracts from betel leaves could suppress the mutagenic effects of NNK, with this compound being one of the metabolites involved in this protective mechanism. This study underscores the potential for using natural compounds to mitigate carcinogenic risks associated with tobacco consumption .

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-methyl-2-butanone involves its interaction with various molecular targets and pathways. For example, in the presence of lithium ethoxide, it reacts with malononitrile to form 2-dicyanomethylene-4,5,5-trimethyl-2,5-dihydrofuran-3-carbonitrile. This reaction proceeds through a series of intermediate steps, including the formation of transition states and the rearrangement of molecular structures .

Comparison with Similar Compounds

3-Hydroxy-3-methyl-2-butanone can be compared with other similar compounds such as:

3-Hydroxy-2-butanone: This compound has a similar structure but lacks the additional methyl group at the third carbon.

2-Hydroxy-2-methyl-3-butanone: This compound has a hydroxyl group at the second carbon instead of the third carbon.

3-Hydroxy-3-ethylbutanone: This compound has an ethyl group instead of a methyl group at the third carbon .

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it suitable for various applications in different fields.

Biological Activity

3-Hydroxy-3-methyl-2-butanone (also known as acetoin or 3-hydroxy-3-methylbutan-2-one) is a ketone compound with the molecular formula . It has been studied for its biological activity, particularly in the context of its metabolic pathways, environmental interactions, and potential applications in various fields.

- Molecular Weight: 102.1317 g/mol

- CAS Registry Number: 115-22-0

- IUPAC Name: 3-Hydroxy-3-methylbutan-2-one

The compound is characterized by a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a methyl group and a carbonyl group, making it an important intermediate in various biochemical processes.

Metabolic Pathways

This compound is primarily produced through the metabolism of 2-butanone. Studies have shown that it can be reduced to 2,3-butanediol, which is significant in both microbial fermentation and human metabolism. The metabolic pathways involve both oxidative and reductive processes, with implications for its role in energy production and detoxification mechanisms in organisms.

- Oxidative Metabolism:

- Enzyme Induction:

Toxicological Profile

Research indicates that while this compound itself is not highly toxic, its metabolic precursors and derivatives can have varying effects on health:

Atmospheric Chemistry

The compound plays a role in atmospheric reactions involving volatile organic compounds (VOCs). Its photolytic degradation and reaction with hydroxyl (OH) radicals are critical for understanding its environmental persistence:

- Photolysis:

- Reactivity with OH Radicals:

Case Studies

Several studies have focused on the biological activity of this compound:

- Microbial Fermentation:

- Health Effects Research:

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-hydroxy-3-methyl-2-butanone, and what are their yields?

A common method involves the hydration of 2-methyl-3-butyn-2-ol using mercuric oxide (HgO) and sulfuric acid (H₂SO₄) in aqueous solution. This reaction proceeds with vigorous stirring at 70°C for 30 minutes, yielding 80% of the target compound after purification via distillation . Alternative routes may involve oxidation or microbial pathways, but the HgO-mediated synthesis remains a benchmark for high-purity laboratory-scale production.

Q. How can this compound be characterized analytically?

Key techniques include:

- Nuclear Magnetic Resonance (NMR): The compound exhibits distinct peaks in H-NMR (e.g., δ 1.02 for a tert-butyl group in derivatives) .

- Gas Chromatography (GC): Used for purity assessment, with ≥97% purity achievable via distillation .

- Mass Spectrometry (MS): Molecular ion peaks at m/z 102 (C₅H₁₀O₂) confirm the molecular formula .

Q. What safety precautions are critical when handling this compound?

The compound has an oral LD₅₀ >5000 mg/kg in rats and dermal LD₅₀ >5000 mg/kg in rabbits, indicating low acute toxicity. However, its liquid form requires storage below 20°C to prevent dimerization, and a flash point of 45°C necessitates fire safety measures .

Advanced Research Questions

Q. How does this compound participate in atmospheric chemistry, particularly in hydroxyl radical (OH•) reactions?

Kinetic studies show the rate constant for OH• reactions follows the Arrhenius equation cm³ molecule⁻¹ s⁻¹ between 220–950 K. This temperature-dependent behavior is critical for modeling its atmospheric degradation and environmental persistence .

Q. What role does this compound play in microbial metabolism during food fermentation?

In cheese ripening, it acts as a flavor precursor, correlating with acetoin and diacetyl production. Its concentration increases with adjunct microbial activity (e.g., Lactobacillus paracasei 4341), influencing flavor profiles in aged cheeses. Factor analysis of volatile compounds can distinguish its contribution from other ketones and alcohols .

Q. How can contradictions in experimental data on this compound’s stability be resolved?

Discrepancies in dimer-monomer equilibrium (observed at temperatures >15°C) require careful temperature control during storage and analysis. For instance, NMR and GC-MS data must account for thermal interconversion artifacts. Method validation using isotopically labeled analogs or low-temperature techniques (e.g., cryogenic GC) is recommended .

Q. What derivatives of this compound are used in advanced organic synthesis?

The oxime derivative (this compound oxime, CAS 7431-25-6) serves as a chelating agent in metal coordination studies. Its synthesis involves hydroxylamine acetylation under anhydrous conditions, with purity assessed via HPLC-UV .

Q. Methodological Considerations

Q. What experimental design principles apply to studying this compound in complex matrices (e.g., environmental or biological samples)?

- Extraction: Use solid-phase microextraction (SPME) for volatile compound isolation from aqueous matrices.

- Quantification: Internal standards (e.g., deuterated analogs) improve accuracy in GC-MS workflows.

- Data Interpretation: Multivariate analysis (PCA or PLS-DA) can deconvolute its contribution from co-eluting compounds in metabolomic studies .

Q. How can computational chemistry predict the reactivity of this compound?

Density Functional Theory (DFT) calculations model its electronic structure and reaction pathways. For example, the hydroxyl group’s nucleophilicity and keto-enol tautomerism influence its participation in nucleophilic additions or redox reactions .

Properties

IUPAC Name |

3-hydroxy-3-methylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4(6)5(2,3)7/h7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDRWEVUODOUDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870468 | |

| Record name | 2-Butanone, 3-hydroxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 3-Hydroxy-3-methyl-2-butanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11560 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

115-22-0 | |

| Record name | 3-Hydroxy-3-methyl-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butanone, 3-hydroxy-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-HYDROXY-3-METHYL-2-BUTANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5576 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanone, 3-hydroxy-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butanone, 3-hydroxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-3-ethylbutanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.